molecular formula C10H17NO2 B15271965 4-[(Furan-2-ylmethyl)amino]pentan-1-ol

4-[(Furan-2-ylmethyl)amino]pentan-1-ol

Cat. No.: B15271965
M. Wt: 183.25 g/mol
InChI Key: KNZOEPDNFNVZBC-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)amino]pentan-1-ol is an organic compound with the molecular formula C10H17NO2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of furan-2-ylmethanamine with a suitable pentan-1-ol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, which help to dissolve the reactants and promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems in industrial production also enhances efficiency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Furan-2-ylmethyl)amino]pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanol: A related compound with similar structural features but different functional groups.

    Furan-2-ylmethylamine: Another related compound with an amine group instead of a hydroxyl group.

    Furan-2-carboxylic acid: A derivative of furan with a carboxyl group.

Uniqueness

4-[(Furan-2-ylmethyl)amino]pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-(furan-2-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C10H17NO2/c1-9(4-2-6-12)11-8-10-5-3-7-13-10/h3,5,7,9,11-12H,2,4,6,8H2,1H3

InChI Key

KNZOEPDNFNVZBC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC=CO1

Origin of Product

United States

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